Penicillin V-d5 (potassium salt)
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Overview
Description
Penicillin V-d5 (potassium salt), also known as Phenoxymethylpenicillin-d5 potassium salt, is a deuterated form of Penicillin V. It is a β-lactam antibiotic that inhibits the growth of bacteria by interfering with the synthesis of the bacterial cell wall. This compound is often used as an internal standard for the quantification of Penicillin V in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Penicillin V-d5 (potassium salt) involves the incorporation of deuterium atoms into the Penicillin V molecule. The process typically starts with the synthesis of the deuterated phenoxyacetic acid, which is then reacted with 6-aminopenicillanic acid to form the deuterated penicillin intermediate. This intermediate is then converted to Penicillin V-d5 (potassium salt) through a series of chemical reactions involving acylation and salt formation .
Industrial Production Methods: Industrial production of Penicillin V-d5 (potassium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Penicillin V-d5 (potassium salt) undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the formation of penicilloic acid.
Oxidation: The phenoxy group can undergo oxidation reactions, forming phenoxyacetic acid derivatives.
Substitution: The phenoxy group can also participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles, such as halides or amines, under appropriate reaction conditions
Major Products Formed:
Hydrolysis: Penicilloic acid.
Oxidation: Phenoxyacetic acid derivatives.
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
Penicillin V-d5 (potassium salt) has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Penicillin V.
Microbiology: Employed in studies to understand the mechanism of action and resistance of β-lactam antibiotics.
Pharmacokinetics: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Penicillin V in biological systems.
Drug Development: Utilized in the development of new antibiotics and in the study of drug interactions and stability .
Mechanism of Action
Penicillin V-d5 (potassium salt) exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and ultimately causes cell lysis and death of the bacteria .
Comparison with Similar Compounds
Penicillin G: Another β-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Ampicillin: A β-lactam antibiotic with a broader spectrum of activity compared to Penicillin V.
Amoxicillin: A β-lactam antibiotic similar to Ampicillin but with better oral absorption.
Uniqueness of Penicillin V-d5 (potassium salt): Penicillin V-d5 (potassium salt) is unique due to the incorporation of deuterium atoms, which makes it a valuable internal standard for analytical applications. The deuterium atoms provide a distinct mass difference that allows for accurate quantification of Penicillin V in complex biological matrices .
Properties
IUPAC Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVWSOKIJULET-XGACFNCLSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17KN2O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.